molecular formula C11H12N4O B2773777 5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-75-0

5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2773777
CAS No.: 338975-75-0
M. Wt: 216.244
InChI Key: LCRHZSROPJJLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolone ring attached to a pyridine ring via a methylene bridge. The pyrazolone ring has a methyl group attached, and the pyridine ring has a methylamino group attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.244. Other properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methods and Structural Analysis
The compound 5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one and its derivatives are synthesized and characterized through various methods. Ultrasound-promoted regioselective synthesis has been utilized to create fused polycyclic pyrazolo-pyridines, showcasing a quick and high-yield process (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010). Similarly, spectroscopic and spectrophotometric techniques, alongside crystallographic investigations, have been employed to synthesize and analyze Schiff base ligands related to the pyrazolone structure (Hayvalı, Unver, & Svoboda, 2010). The solid-state structure and tautomeric forms of these Schiff base derivatives have been elucidated, shedding light on the stabilization mechanisms in these compounds (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).

Antibacterial Applications

Antibacterial Properties and Molecular Structure Characterization
The antibacterial activities of Schiff bases derived from pyrazolone have been documented. Compounds such as 5-methyl-4-(4-aminophenylamino-phenyl-methylene)-2-phenyl-2,4-dihydro-pyrazol-3-one have been synthesized and their molecular structures characterized, demonstrating significant antibacterial properties against various bacterial strains (Liu, Chen, Yan, Huang, & Xiong, 2012).

Chemical Reactivity and Structural Stability

Reactivity and Stability of Pyrazolone Derivatives
Research has been conducted on the reactivity of ring substituents in pyrazolone derivatives, providing insights into various reactions such as alkylation, acylation, halogenation, and more. This comprehensive study delineates the conditions and outcomes of these reactions, contributing to the broader understanding of pyrazolone chemistry (Varvounis, Fiamegos, & Pilidis, 2007). Additionally, the structure of spontaneous transformation products of a similar compound in crystal and solution has been detailed, highlighting the compound's stability in crystal form and its complex behavior in solution (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Multi-Component Synthesis and Applications

Synthetic Applications and Pathways
The compound and its related structures have been used as building blocks in synthetic organic chemistry, playing a pivotal role in the development of biologically important heterocyclic compounds. Recent advances in the synthesis of these compounds have been reviewed, highlighting their utility and diverse applications in various chemical reactions (Patel, 2017).

Properties

IUPAC Name

5-methyl-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-10(11(16)15-14-8)7-13-6-9-3-2-4-12-5-9/h2-5,7H,6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVLVNBJPOTZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.